

Tributylmethylammonium Methyl Sulfate: A Technical Review of Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylmethylammonium methyl sulfate*

Cat. No.: *B082111*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tributylmethylammonium methyl sulfate (MTBS) is a quaternary ammonium salt that has emerged as a versatile compound with significant potential across various scientific and industrial domains. Its unique properties as an ionic liquid, phase-transfer catalyst, and electrolyte have led to its application in materials science, organic synthesis, and electrochemistry. This in-depth technical guide provides a comprehensive review of the current applications of MTBS, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Physicochemical Properties

Tributylmethylammonium methyl sulfate, with the chemical formula $C_{14}H_{33}NO_4S$, is a quaternary ammonium salt.^{[1][2][3][4][5]} It consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with methyl sulfate as the counter-anion.^{[1][2]} Depending on its purity and temperature, it can exist as a viscous liquid or a solid.^[6] MTBS is generally soluble in polar solvents and possesses good electrochemical stability.^{[6][7]}

Table 1: Physicochemical Properties of **Tributylmethylammonium Methyl Sulfate**

Property	Value	Reference(s)
Molecular Formula	$C_{14}H_{33}NO_4S$	[1] [2] [3] [4] [5]
Molecular Weight	311.48 g/mol	[3] [4]
Appearance	Viscous liquid or solid	[6]
Solubility	Soluble in polar solvents	[6]
Electrochemical Stability	Good	[7]

Applications in Materials Science

A significant application of MTBS is in the field of materials science, particularly in the electrodeposition of metal alloys. Its role as an additive can significantly influence the microstructure and, consequently, the physical properties of the deposited material.

Electrodeposition of Ni-W Alloys

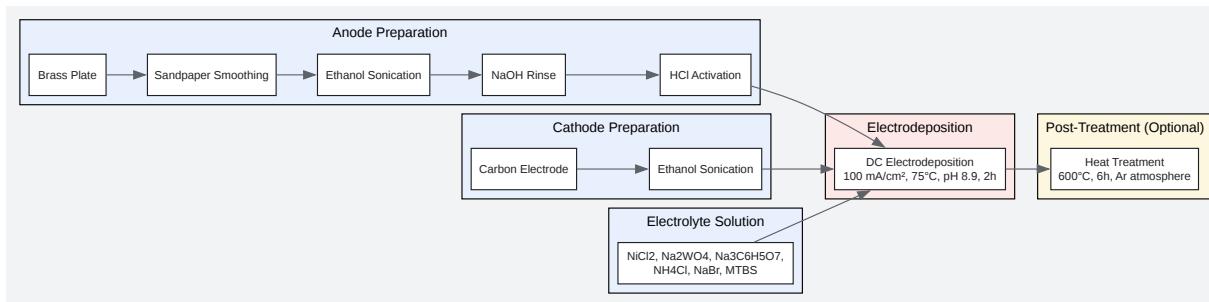
Research has demonstrated that the addition of **tributylmethylammonium methyl sulfate** to the electrolyte solution enhances the hardness of electrodeposited nickel-tungsten (Ni-W) alloys.[\[7\]](#) The presence of the large tributylmethylammonium cations is believed to control the nucleation rate and the growth of Ni-W crystals, leading to a more homogeneous deposit.[\[7\]](#)

Table 2: Effect of MTBS on the Hardness and Corrosion Resistance of Ni-W Alloys

Condition	Hardness (HV)	Corrosion Resistance (R _{ct} in Ω cm ²)
Without MTBS (Before Heat Treatment)	678 ± 48	763
With MTBS (Before Heat Treatment)	871 ± 105	688
Without MTBS (After Heat Treatment)	1081 ± 41	Not Reported
With MTBS (After Heat Treatment)	1456 ± 136	Not Reported

Data sourced from a 2020 study on the effect of MTBS addition on Ni-W alloy properties.

This protocol describes the synthesis of a Ni-W alloy using an electrodeposition method with the addition of **tributylmethylammonium methyl sulfate**.


Materials:

- Nickel chloride (NiCl₂) (0.1 M)
- Sodium tungstate (Na₂WO₄) (0.3 M)
- Trisodium citrate (Na₃C₆H₅O₇) (0.6 M)
- Ammonium chloride (NH₄Cl) (0.6 M)
- Sodium bromide (NaBr) (0.18 M)
- **Tributylmethylammonium methyl sulfate** (MTBS) (0.6 M)
- Brass plate (anode)
- Carbon (cathode)
- Ethanol

- Sodium hydroxide (NaOH) (10%)
- Hydrochloric acid (HCl) (14%)

Procedure:

- Prepare the brass plate anode by smoothing its surface with sandpaper (1000, 2000, and 5000 mesh).
- Sonicate the brass plate in ethanol for 15 minutes.
- Rinse the plate with 10% NaOH solution.
- Activate the plate using 14% HCl.
- Sonicate the carbon cathode in ethanol for 30 minutes.
- Prepare the electrolyte solution containing NiCl_2 , Na_2WO_4 , $\text{Na}_3\text{C}_6\text{H}_5\text{O}_7$, NH_4Cl , NaBr , and MTBS in their respective concentrations.
- Perform the electrodeposition using a DC power supply with a current density of 100 mA/cm^2 at a temperature of 75°C and a pH of 8.9 for 2 hours.
- Optional: Perform heat treatment on the deposited alloy at 600°C for 6 hours in an argon gas atmosphere.

[Click to download full resolution via product page](#)

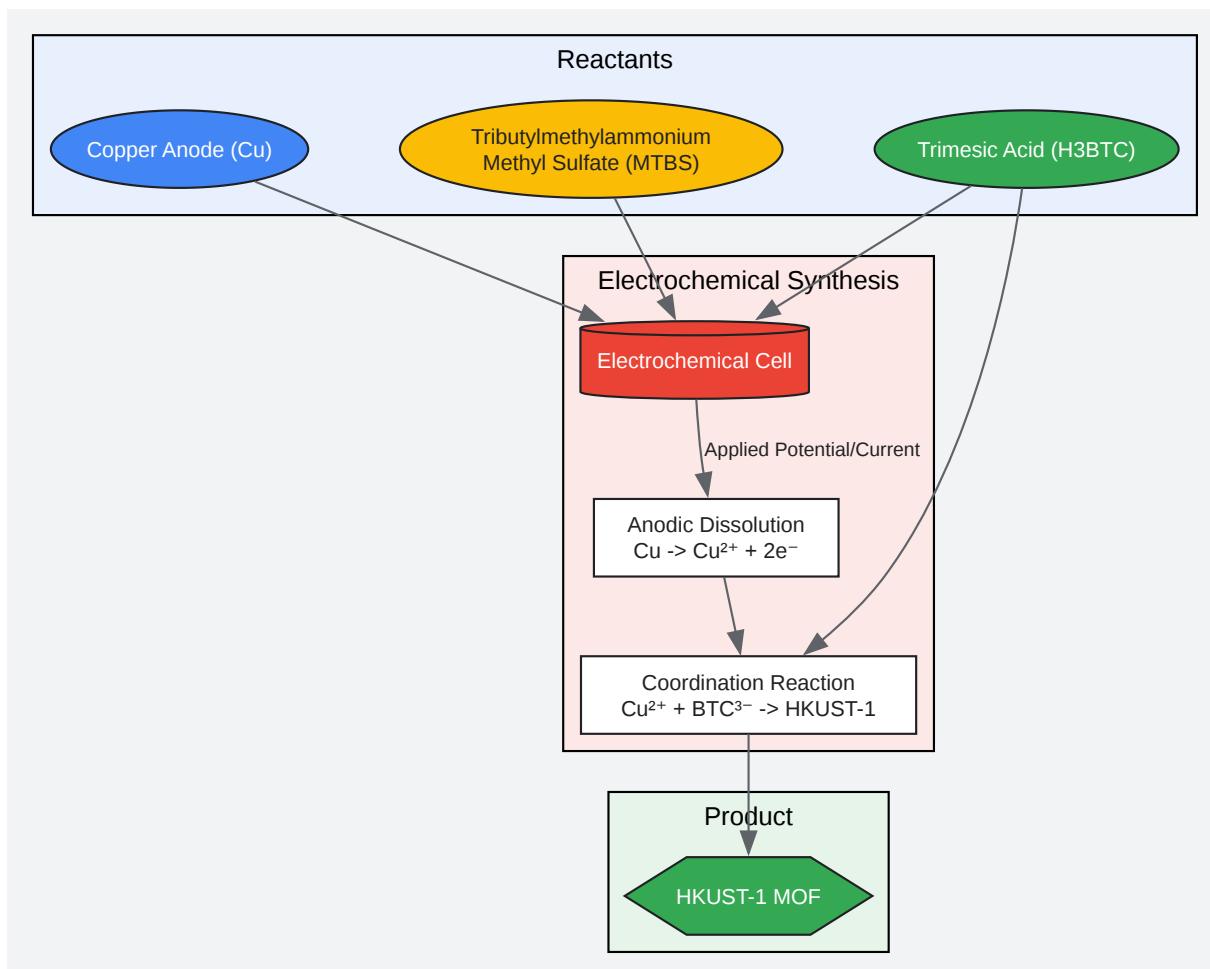
Figure 1: Experimental workflow for the electrodeposition of Ni-W alloy with MTBS.

Synthesis of Metal-Organic Frameworks (MOFs)

Tributylmethylammonium methyl sulfate can also be employed as a supporting electrolyte in the electrochemical synthesis of Metal-Organic Frameworks (MOFs).^{[8][9]} MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and catalysis. In the electrochemical synthesis of MOFs, MTBS enhances the conductivity of the electrolyte solution, which is crucial for the controlled dissolution of the metal anode and the subsequent coordination with the organic linker to form the MOF structure.^[8]

While specific quantitative data on the yield of MOF synthesis using MTBS is not readily available in the reviewed literature, the principle of its application is well-established. For instance, in the synthesis of HKUST-1 (a copper-based MOF), an electrolyte containing the organic linker (trimesic acid) and MTBS would be used to facilitate the anodic dissolution of a copper electrode.

This conceptual protocol outlines the general steps for the electrochemical synthesis of the metal-organic framework HKUST-1 using **tributylmethylammonium methyl sulfate** as a


supporting electrolyte.

Materials:

- Copper foil or plate (anode)
- Inert conductive material (e.g., platinum, cathode)
- Trimesic acid (H₃BTC - organic linker)
- **Tributylmethylammonium methyl sulfate** (MTBS - supporting electrolyte)
- Suitable solvent (e.g., ethanol/water mixture)

Procedure:

- Prepare an electrolyte solution by dissolving trimesic acid and **tributylmethylammonium methyl sulfate** in the chosen solvent.
- Assemble an electrochemical cell with the copper anode and the inert cathode immersed in the electrolyte solution.
- Apply a constant potential or current between the electrodes to initiate the anodic dissolution of copper.
- The dissolved copper ions (Cu²⁺) will then react with the deprotonated trimesic acid linkers in the solution to form the HKUST-1 framework, which may deposit on the electrode surface or precipitate in the solution.
- After the synthesis is complete, the HKUST-1 product is collected, washed with fresh solvent to remove unreacted starting materials and the electrolyte, and then dried.

[Click to download full resolution via product page](#)

Figure 2: Conceptual workflow for the electrochemical synthesis of HKUST-1 using MTBS.

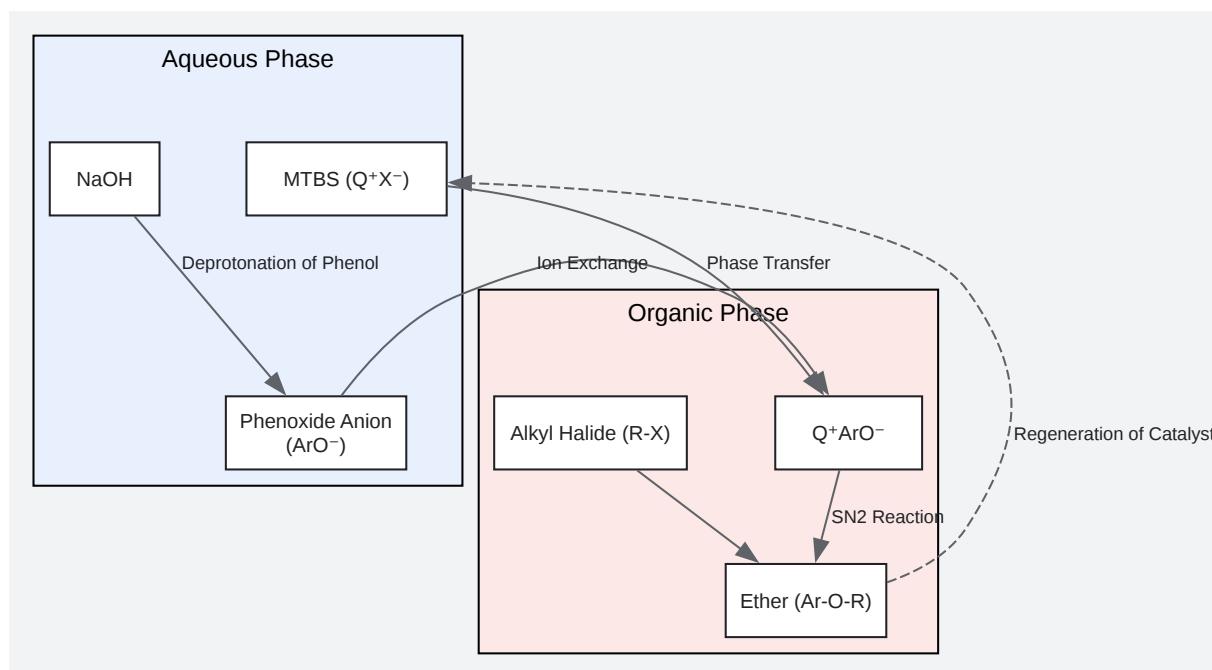
Application in Organic Synthesis: Phase-Transfer Catalysis

Tributylmethylammonium methyl sulfate is an effective phase-transfer catalyst (PTC).^[6] Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (typically an aqueous phase and an organic phase).^{[10][11][12][13][14]} The MTBS cation, with its lipophilic butyl groups and a

hydrophilic charged head, can transport anions from the aqueous phase to the organic phase, where the reaction with an organic substrate can occur.[\[6\]](#)[\[15\]](#)

While specific quantitative data for reactions catalyzed by MTBS is not extensively detailed in the readily available literature, the principles of its action are analogous to other quaternary ammonium PTCs. For example, in a Williamson ether synthesis, an alkoxide anion from the aqueous phase can be transferred to the organic phase to react with an alkyl halide.

This protocol outlines the general steps for the O-alkylation of a phenol using an alkyl halide under phase-transfer catalysis conditions with **tributylmethylammonium methyl sulfate**.


Materials:

- A phenol
- An alkyl halide (e.g., benzyl bromide)
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- **Tributylmethylammonium methyl sulfate** (MTBS)
- An organic solvent (e.g., toluene, dichloromethane)
- Water

Procedure:

- Dissolve the phenol and the alkyl halide in the organic solvent.
- Prepare an aqueous solution of the base (NaOH or KOH).
- Add the aqueous base solution to the organic solution.
- Add a catalytic amount of **tributylmethylammonium methyl sulfate** to the two-phase mixture.
- Stir the mixture vigorously at a suitable temperature (e.g., room temperature to reflux) to ensure efficient mixing of the phases.

- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
- Upon completion, separate the organic and aqueous layers.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure to obtain the crude ether product.
- Purify the product by a suitable method, such as column chromatography or distillation.

[Click to download full resolution via product page](#)

Figure 3: Mechanism of phase-transfer catalyzed O-alkylation of a phenol.

Considerations for Drug Development Professionals

The application of ionic liquids, including quaternary ammonium salts like MTBS, in the pharmaceutical field is an area of growing interest.[1][2][3][4][16] Their potential uses include acting as solvents for active pharmaceutical ingredient (API) synthesis, forming API-ionic liquids to improve bioavailability, and as components in drug delivery systems.[1][16]

However, the direct application of **tributylmethylammonium methyl sulfate** in drug development is not well-documented in publicly available literature. A critical consideration for any compound intended for pharmaceutical use is its biocompatibility and toxicity profile.

Biocompatibility and Cytotoxicity

There is limited specific toxicological data available for **tributylmethylammonium methyl sulfate**. However, the toxicity of ionic liquids is a subject of ongoing research. The toxicity of quaternary ammonium compounds can vary significantly depending on the structure of the cation and the nature of the anion. Generally, the length of the alkyl chains on the cation can influence the toxicity, with longer chains often leading to higher toxicity.

Given the lack of specific data for MTBS, a thorough toxicological assessment, including in vitro cytotoxicity studies on relevant human cell lines and in vivo biocompatibility studies, would be a mandatory prerequisite for considering its use in any pharmaceutical application.[16]

Conclusion

Tributylmethylammonium methyl sulfate is a promising quaternary ammonium salt with demonstrated applications in materials science and organic synthesis. Its role in enhancing the properties of electrodeposited alloys and facilitating biphasic reactions is well-established. While its potential in the synthesis of advanced materials like MOFs is recognized, further research is needed to provide detailed protocols and quantitative performance metrics.

For drug development professionals, the lack of specific biocompatibility and toxicological data for MTBS is a significant hurdle. Although the broader class of ionic liquids holds promise for pharmaceutical applications, extensive safety and efficacy studies would be required before **tributylmethylammonium methyl sulfate** could be considered for any role in drug formulation or delivery. Future research should focus on these critical areas to unlock the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible ionic liquids: fundamental behaviours and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assessment of ionic liquid mutagenicity using the Ames Test - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Statistically Optimum HKUST-1 Synthesized by Room Temperature Coordination Modulation Method for the Adsorption of Crystal Violet Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity against human peripheral blood mononuclear cells and T cell lines mediated by anti-T cell immunotoxins in the absence of added potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tributylmethylammonium Methyl Sulfate: A Technical Review of Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b082111#literature-review-on-tributylmethylammonium-methyl-sulfate-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com